molecular formula C22H24N4O5 B5590000 N-[(3S,4R)-4-hydroxyoxolan-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B5590000
M. Wt: 424.4 g/mol
InChI Key: UMTFIUIPRQNIDZ-OALUTQOASA-N
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Description

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with a unique structure that includes an imidazo[1,2-a]pyrazine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug development.

Scientific Research Applications

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-hydroxyoxolan-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrazine core, followed by the introduction of the hydroxyoxolan, methoxyphenyl, and prop-2-enyl groups under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-hydroxyoxolan-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3S,4R)-4-hydroxyoxolan-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide include other imidazo[1,2-a]pyrazine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(3S,4R)-4-hydroxyoxolan-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-4-9-26-17(14-5-7-15(30-3)8-6-14)11-25-10-16(23-20(25)22(26)29)21(28)24(2)18-12-31-13-19(18)27/h4-8,10-11,18-19,27H,1,9,12-13H2,2-3H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTFIUIPRQNIDZ-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C(=O)C2=CN3C=C(N(C(=O)C3=N2)CC=C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1COC[C@@H]1O)C(=O)C2=CN3C=C(N(C(=O)C3=N2)CC=C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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